alpha-tert-Butylpyrimidine-5-methanol
Description
α-tert-Butylpyrimidine-5-methanol is a pyrimidine derivative characterized by a tert-butyl group at the alpha position and a methanol (-CH2OH) substituent at the 5-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The tert-butyl group may enhance metabolic stability, while the methanol group could improve solubility compared to non-polar analogs.
Properties
IUPAC Name |
2,2-dimethyl-1-pyrimidin-5-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6,8,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNYXXJVDNKXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CN=CN=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-tert-Butylpyrimidine-5-methanol typically involves the reaction of pyrimidine derivatives with tert-butyl and hydroxymethyl substituents. One common method involves the alkylation of pyrimidine with tert-butyl halides followed by hydroxymethylation using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-tert-Butylpyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Alpha-tert-Butylpyrimidine-5-methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-tert-Butylpyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares α-tert-Butylpyrimidine-5-methanol with pyrimidine derivatives from the evidence, focusing on structural features, synthesis, and safety profiles.
Structural Analogues
2.1.1 tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate ()
- Molecular Formula : C11H16FN3O3
- Molecular Weight : 257.26 g/mol
- Functional Groups : Pyrimidine core, tert-butyl carbamate, fluoro, hydroxy, and methyl substituents.
- Key Differences: Unlike α-tert-Butylpyrimidine-5-methanol, this compound features a carbamate group and fluorine substitution, which may alter electronic properties and bioactivity.
2.1.2 Bis-Pyrimidine Derivatives ()
- Synthesis: Bis-pyrimidines are synthesized via reactions between enaminones (e.g., compound 2 from ) and amino derivatives, using dimethylformamide dimethyl acetal (DMF-DMA) as a key reagent .
- Structural Features: These compounds contain two pyrimidine rings linked via heterocyclic or aromatic systems. Unlike α-tert-Butylpyrimidine-5-methanol, they lack bulky tert-butyl or polar methanol groups, emphasizing π-π stacking interactions instead .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
